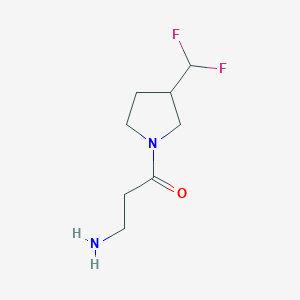

3-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one

Description

3-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one is a pyrrolidine-containing compound characterized by a difluoromethyl substituent on the pyrrolidine ring and an amino-propan-1-one backbone. Its synthesis and characterization likely follow protocols similar to those described for related pyrrolidine derivatives, involving condensation reactions and purification via recrystallization .

Properties

Molecular Formula |

C8H14F2N2O |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-amino-1-[3-(difluoromethyl)pyrrolidin-1-yl]propan-1-one |

InChI |

InChI=1S/C8H14F2N2O/c9-8(10)6-2-4-12(5-6)7(13)1-3-11/h6,8H,1-5,11H2 |

InChI Key |

CGHNBCJQBPVSGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1C(F)F)C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethylating agents.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Derivatives: The compound serves as a building block for the synthesis of various derivatives with potential biological activity.

Biology:

Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine:

Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

Chemical Intermediates: It is used as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the amino group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparison

Key Observations:

Pyrrolidine vs. Trifluoromethyl-substituted pyrrolidine analogs (e.g., compounds in ) exhibit increased hydrophobicity compared to the difluoromethyl variant, which may influence membrane permeability .

This difference could modulate binding affinities in enzyme-active sites .

Functional Group Diversity: Carboxamide derivatives (e.g., 9c) show higher molecular weights (>300 Da) and broader antimicrobial activity compared to amino-propan-1-one derivatives, suggesting that the carboxamide moiety enhances target engagement . Mannich base derivatives (e.g., 3a) with dimethylamino groups demonstrate antitubercular activity, highlighting the role of basic amino groups in interacting with bacterial targets .

Biological Activity

3-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one is a synthetic compound that has attracted attention in various scientific domains, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring a pyrrolidine ring and a difluoromethyl group, suggests potential biological activity that warrants detailed exploration.

Chemical Structure and Properties

The compound's chemical formula is , and it possesses a molecular weight of approximately 174.18 g/mol. The difluoromethyl group enhances its reactivity, making it suitable for various biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl and amino groups can form hydrogen bonds and participate in hydrophobic interactions, modulating the activity of target proteins. This interaction can lead to various pharmacological effects depending on the biological context.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : It has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to growth and metabolism .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, although further research is needed to elucidate the specific mechanisms involved.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems .

Table 1: Summary of Biological Activities

Case Study: PI3K Inhibition

A study focused on the synthesis of derivatives related to this compound demonstrated significant inhibition of PI3Kδ with IC50 values in the nanomolar range. This suggests that modifications to the compound could enhance its selectivity and potency against specific isoforms of PI3K, making it a candidate for further development in treating diseases such as cancer and autoimmune disorders .

Case Study: Antimicrobial Activity

In vitro assays conducted on various bacterial strains revealed that the compound exhibited moderate antimicrobial activity. The mechanism appears to involve disruption of bacterial cell membrane integrity, although additional studies are required to confirm these findings and explore structure-activity relationships.

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions followed by amination processes. This compound serves as a versatile building block in organic synthesis, particularly for developing new pharmaceuticals and agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.